molecular formula C17H19ClN2O3 B11383652 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11383652
M. Wt: 334.8 g/mol
InChI Key: IDNLWYNPUAYFTH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine, which is then reacted with 3-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: The corresponding dechlorinated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine moieties can enhance its binding affinity and specificity, while the chloro group can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine: A precursor in the synthesis of the target compound.

    3-chloro-N-(2-morpholin-4-yl-ethyl)benzamide: Similar structure but lacks the furan ring.

    3-chloro-N-[2-(furan-2-yl)ethyl]benzamide: Similar structure but lacks the morpholine ring.

Uniqueness

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the combination of the furan ring and morpholine moiety, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C17H19ClN2O3/c18-14-4-1-3-13(11-14)17(21)19-12-15(16-5-2-8-23-16)20-6-9-22-10-7-20/h1-5,8,11,15H,6-7,9-10,12H2,(H,19,21)

InChI Key

IDNLWYNPUAYFTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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